Specific Scientific Field: This application falls under the field of Virology and Infectious Disease.
Summary of the Application: ATN-161 has been studied as a potential therapy for SARS-CoV-2 infection. The focus of the research is on inhibiting the entry of SARS-CoV-2 into host cells .
Methods of Application or Experimental Procedures: The research hypothesizes a mechanism based on α5β1 integrin, which is believed to play a role in the entry of SARS-CoV-2 into host cells. ATN-161, an integrin binding peptide, is used to inhibit the interaction between the SARS-CoV-2 spike protein and its host binding partners .
Results or Outcomes: ATN-161 has been found to inhibit infection in vitro and demonstrates increases in cell viability when administered prophylactically . It is well-studied, with the potential for more rapid introduction into clinical trials than many other compounds currently undergoing preclinical evaluation .
Specific Scientific Field: This application falls under the field of Oncology.
Summary of the Application: ATN-161 has been studied in combination with an NADPH oxidase inhibitor, diphenyleneiodonium chloride (DPI), as a potential therapy for colorectal cancer .
Methods of Application or Experimental Procedures: The research focuses on the mechanistic link between Neutrophil Extracellular Traps (NETs) and tumor progression. The combination of DPI and ATN-161, an integrin α5β1 inhibitor, is used to suppress tumor progression .
Results or Outcomes: The combination of DPI and ATN-161 effectively suppresses tumor progression in vivo .
ATN-161 is a synthetic peptide derived from the synergy region of human fibronectin, specifically designed to inhibit integrin interactions crucial for tumor angiogenesis and metastasis. The peptide sequence is Ac-PHSCN-NH2, where a cysteine residue replaces an arginine in the original sequence (PHSRN). This modification enhances its pharmaceutical properties, making it a promising candidate for cancer therapy by targeting integrins such as alpha-5 beta-1 and alpha-v beta-3, which are implicated in various cancers .
ATN-161 functions primarily as a noncompetitive inhibitor of integrin-mediated signaling rather than blocking integrin-dependent adhesion. The mechanism involves binding to integrin beta subunits, which may disrupt integrin activation through disulfide interchange. This inhibition can lead to reduced cell migration and adhesion, particularly in endothelial cells involved in angiogenesis . In vitro studies have shown that ATN-161 can inhibit PHSRN-induced invasion in prostate cancer cell lines, suggesting its potential to interfere with tumor progression .
ATN-161 exhibits significant antiangiogenic properties by inhibiting the migration and adhesion of activated endothelial cells. In preclinical studies, it has demonstrated the ability to reduce tumor growth and metastasis in animal models by decreasing blood vessel density within tumors. Clinical trials have indicated that ATN-161 can stabilize disease progression in patients with advanced solid tumors, with some patients experiencing prolonged stable disease . Additionally, ATN-161 has shown potential antiviral activity against the SARS-CoV-2 virus by inhibiting its interaction with host cell integrins .
The synthesis of ATN-161 can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. The specific approach used may depend on the desired purity and yield. For instance, ATN-453, a biotinylated analogue of ATN-161, was synthesized using solid-phase methods while retaining full binding activity . The peptide's structure is characterized by its unique sequence that includes multiple amide bonds and a thiol group from the cysteine residue, which is crucial for its biological activity .
ATN-161 has several therapeutic applications primarily in oncology as an antiangiogenic agent. Its ability to inhibit integrin-mediated processes makes it suitable for treating various cancers where angiogenesis plays a critical role. Additionally, due to its interaction with viral proteins, ATN-161 is being explored for potential use against viral infections like COVID-19 . Its unique mechanism allows it to be considered for combination therapies alongside traditional chemotherapeutic agents.
Studies have shown that ATN-161 interacts specifically with integrins alpha-5 beta-1 and alpha-v beta-3. These interactions are crucial for mediating cellular responses associated with angiogenesis and metastasis. The peptide's ability to disrupt these interactions has been validated through various assays, including enzyme-linked immunosorbent assays and binding studies using purified integrins . Furthermore, pharmacokinetic studies indicate that ATN-161 exhibits a U-shaped dose-response curve, suggesting increased efficacy at lower doses .
Several compounds exhibit similar mechanisms or target similar pathways as ATN-161. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ATN-453 | Integrin binding peptide | Biotinylated analogue of ATN-161 |
Cilengitide | Integrin antagonist | Targets alpha-v beta-3 integrin; RGD-based |
EMD 121974 | Integrin antagonist | Selective for alpha-5 beta-1 integrin |
LFA-1 Inhibitors | Block lymphocyte function | Targets leukocyte function; different pathway |
ATN-161's uniqueness lies in its non-RGD based structure, enabling it to selectively target specific integrins without blocking adhesion directly, which sets it apart from other integrin antagonists like Cilengitide that utilize the RGD motif . This specificity may result in fewer side effects related to adhesion blockade while still effectively inhibiting tumor-associated angiogenesis.